Eupatolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Eupatilin, derived from Artemisia princeps, has been studied for its effects on blood glucose regulation and pancreatic beta-cell function in type 2 diabetic mice. It was found to significantly lower fasting blood glucose concentration and increase hepatic glycogen content. In particular, it reduced hemoglobin A(1c) and plasma glucagon levels while increasing plasma insulin and adiponectin levels. These effects suggest that eupatilin enhances hepatic and plasma glucose metabolism as well as insulin secretion in type 2 diabetic mice (Kang et al., 2008).

Anti-Inflammatory and Antioxidant Effects

Eupafolin, another major component of eupatilin, has been shown to inhibit prostaglandin-E2 production and cyclooxygenase-2 (COX-2) expression in LPS-stimulated human dermal fibroblasts. This inhibition involves blocking the JNK/AP-1 and Nox2/p47(phox) pathway, demonstrating potential use in treating inflammatory responses associated with dermatologic diseases (Tsai et al., 2014).

Anticancer Properties

Eupafolin has been found to induce apoptosis in human cervical adenocarcinoma HeLa cells. This effect is mediated by caspase-dependent pathways, involving caspases-3, -9, and -8, initiated by the Bcl-2-dependent loss of mitochondrial membrane potential (Chung et al., 2010).

Dermatological Applications

Eupafolin ameliorates COX-2 expression and PGE2 production in human keratinocytes exposed to particulate air pollutants. This suggests its potential use in treating or preventing air pollutant-induced inflammatory skin diseases (Lee et al., 2016).

Allergic Inflammatory Response

Eupatilin has been reported to suppress the allergic inflammatory response both in vitro and in vivo. It inhibits the expression and production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, and regulates NF-κB activation via the Akt/IKK(α/β) pathway. This positions eupatilin as a potential candidate for the treatment of allergic diseases (Song et al., 2017).

Anti-Inflammatory Effects in Macrophages

Eupafolin's effects in lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages and mouse skin and lung inflammation models have been studied. It exhibits anti-inflammatory properties, primarily mediated by the inhibition of JNK, suggesting its development as an anti-inflammatory agent (Chen et al., 2016).

Antitumor Activity in Hepatocellular Carcinoma

Eupafolin's antitumor activity, especially on tumor angiogenesis, was studied in hepatocellular carcinoma. It significantly inhibited VEGF-induced cell proliferation, migration, and tube formation of human umbilical vascular endothelial cells, suggesting its potential as an antitumor agent (Jiang et al., 2017).

Broad Pharmacological Profile

Eupafolin has a broad pharmacological profile, effective against various human disorders including tumors, inflammation, melanogenesis, and viral diseases. Its importance in medicine is further highlighted by its anti-tumor, anti-inflammatory, anti-viral, and antioxidant activities (Patel, 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eupatolin involves the condensation of two molecules of 2-hydroxy-1,4-naphthoquinone with one molecule of 2,4-dihydroxybenzoic acid.", "Starting Materials": [ "2-hydroxy-1,4-naphthoquinone", "2,4-dihydroxybenzoic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-1,4-naphthoquinone (1.0 g, 5.5 mmol) and 2,4-dihydroxybenzoic acid (0.5 g, 3.3 mmol) in dry pyridine (10 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M hydrochloric acid to pH 2.", "Step 4: Extract the mixture with ethyl acetate (3 x 50 mL) and combine the organic layers.", "Step 5: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain Eupatolin as a yellow solid (yield: 70%)." ] } | |

Número CAS |

29725-50-6 |

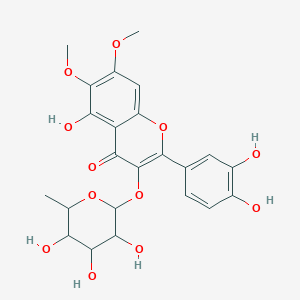

Fórmula molecular |

C23H24O12 |

Peso molecular |

492.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-8-15(26)18(29)19(30)23(33-8)35-22-17(28)14-12(7-13(31-2)21(32-3)16(14)27)34-20(22)9-4-5-10(24)11(25)6-9/h4-8,15,18-19,23-27,29-30H,1-3H3/t8-,15-,18+,19+,23-/m0/s1 |

Clave InChI |

NVZCGVLCUJLTSA-BOCAMIPNSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.